5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide
CAS No.: 392236-51-0
Cat. No.: VC4561954
Molecular Formula: C31H23N3O5S
Molecular Weight: 549.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392236-51-0 |
|---|---|
| Molecular Formula | C31H23N3O5S |
| Molecular Weight | 549.6 |
| IUPAC Name | 5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C31H23N3O5S/c1-17-8-4-6-10-23(17)34-29(36)27-19(3)33-30(22(15-32)28(27)26-13-12-18(2)38-26)40-16-24(35)21-14-20-9-5-7-11-25(20)39-31(21)37/h4-14H,16H2,1-3H3,(H,34,36) |
| Standard InChI Key | LGUCGTKUHGQJFJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)C2=C(N=C(C(=C2C3=CC=C(O3)C)C#N)SCC(=O)C4=CC5=CC=CC=C5OC4=O)C |
Introduction
The compound 5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. It features a pyridine core, which is known for its diverse biological activities, and incorporates multiple functional groups such as cyano, furan, and sulfonyl moieties. These groups contribute to its unique chemical behavior and potential biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps, including nucleophilic substitutions and electrophilic reactions to introduce the cyano group and the furan moiety. The specific conditions, such as solvents, temperatures, and catalysts, would vary based on the chosen synthetic route and are typically documented in specialized organic chemistry literature.
Potential Biological Activities
Compounds with similar structures, particularly those featuring pyridine cores and various functional groups, have shown potential in medicinal chemistry. They may interact with biological targets such as enzymes or receptors, although specific data on this compound's targets or pathways would require empirical studies, including binding assays or cellular assays.
Related Compounds and Research Findings
-
Related Compounds: Other compounds with similar structures, such as 5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide, have been studied for their chemical properties and potential applications .
-
Research Findings: Studies on similar compounds often involve molecular docking to evaluate their potential as inhibitors for specific enzymes, such as 5-lipoxygenase (5-LOX) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume